1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Description
Contextualization within Fluorine Chemistry and Alicyclic Amine Scaffolds
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is highly valued for its ability to modulate a molecule's physicochemical properties. researchgate.netorganic-chemistry.org Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance the efficacy, bioavailability, and pharmacokinetic profile of drug candidates. researchgate.netnih.gov The presence of a -CF3 group can improve a molecule's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate a drug. nih.gov
Complementing the desirable characteristics of the trifluoromethyl group is the alicyclic amine scaffold, specifically the cyclohexylamine (B46788) moiety. Alicyclic amines are crucial building blocks in drug design, prized for their three-dimensional structures which can lead to improved target specificity and reduced off-target effects. mdpi.comnih.gov These non-planar structures are in high demand for creating fragment libraries used in the early stages of drug discovery. nih.gov The combination of the trifluoromethylphenyl group with the cyclohexylamine framework in 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine results in a molecule with a unique and advantageous profile for synthetic applications.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 125802-23-5 |
| Molecular Formula | C13H16F3N |
| Molecular Weight | 243.27 g/mol |
| Appearance | Typically a powder |
Significance as a Versatile Synthetic Intermediate
The primary amine group of this compound serves as a reactive handle for a variety of chemical transformations, making it a versatile intermediate in organic synthesis. The nucleophilic nature of the amine allows for the straightforward formation of amides, ureas, and other derivatives, which are common functional groups in biologically active molecules. asianpubs.orgresearchgate.net
Amide Synthesis: The reaction of this compound with acyl chlorides or acid anhydrides provides a direct route to corresponding amides. This reaction is fundamental in constructing larger molecules and is widely employed in the synthesis of pharmaceuticals.
Urea (B33335) Synthesis: The amine can readily react with isocyanates to form substituted ureas. asianpubs.org This class of compounds is of significant interest in medicinal chemistry, with many urea derivatives exhibiting potent biological activities.
The following table illustrates the types of derivatives that can be synthesized from this compound.
| Derivative Class | General Reaction | Significance |
| Amides | Amine + Acyl Halide/Anhydride | Core structures in many pharmaceuticals. |
| Ureas | Amine + Isocyanate | Important pharmacophores in kinase inhibitors and other drug classes. |
| Imides | Amine + Dicarboxylic Acid/Anhydride | Found in various biologically active compounds. researchgate.net |
Overview of Current Research Trajectories
Current research involving this compound and its analogs is predominantly focused on the discovery of novel therapeutic agents. A particularly active area of investigation is the development of soluble epoxide hydrolase (sEH) inhibitors.
Soluble Epoxide Hydrolase (sEH) Inhibitors: The sEH enzyme is a key therapeutic target for a range of cardiovascular and inflammatory diseases. nih.govmdpi.com Inhibitors of sEH can increase the levels of beneficial epoxy fatty acids, which have anti-inflammatory and vasodilatory effects. mdpi.commdpi.com The trifluoromethylphenylcyclohexylamine scaffold has emerged as a promising core structure for the design of potent and selective sEH inhibitors. Research in this area involves the synthesis of libraries of derivatives and their evaluation for sEH inhibitory activity. mdpi.com
The table below highlights a key research application for this class of compounds.
| Research Area | Target | Therapeutic Potential |
| Enzyme Inhibition | Soluble Epoxide Hydrolase (sEH) | Treatment of hypertension, inflammation, and neurodegenerative diseases. mdpi.commdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12(17)7-2-1-3-8-12/h4-6,9H,1-3,7-8,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLNVYIKUWTTQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258072 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-23-5 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125802-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801258072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 3 Trifluoromethyl Phenyl Cyclohexan 1 Amine
Direct Synthesis Routes to 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine
Direct synthetic approaches to the target amine primarily involve the formation of the crucial tertiary amine center on a pre-formed carbon skeleton that already contains both the cyclohexane (B81311) and the 3-(trifluoromethyl)phenyl groups.
The introduction of the amine group onto the C1 position of the 1-[3-(trifluoromethyl)phenyl]cyclohexane skeleton is a critical step. Reductive amination of the corresponding ketone, 1-[3-(trifluoromethyl)phenyl]cyclohexanone, is a principal method. This transformation converts a carbonyl group into an amine through an intermediate imine, which is then reduced. pearson.com The reaction is typically performed in the presence of an ammonia source and a reducing agent.
Commonly employed reaction systems for the amination of cyclohexanone derivatives include:
Catalytic Hydrogenation: Utilizing molecular hydrogen (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Rhodium (Rh), or Raney Nickel. mdpi.com
Borohydride Reagents: Using reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
The general mechanism for reductive amination begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine, which is subsequently reduced in situ to the final primary amine. nih.govyoutube.com The development of efficient and recyclable heterogeneous catalysts is a key area of research to improve the industrial viability of such reactions. mdpi.com
Another pathway involves the reduction of related nitrogen-containing functional groups at the C1 position. For instance, the reduction of 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile offers a direct route to the amine. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
The integration of the 3-(trifluoromethyl)phenyl moiety is typically accomplished via a Grignard reaction. This involves the nucleophilic addition of a 3-(trifluoromethyl)phenylmagnesium halide (e.g., bromide or chloride) to cyclohexanone. This reaction forms 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol as a key intermediate. The Grignard reagent itself is prepared by reacting an appropriate halo-benzotrifluoride, such as 3-bromobenzotrifluoride, with magnesium metal in an anhydrous ether solvent. mnstate.edu
The subsequent conversion of the tertiary alcohol to the target amine requires further chemical transformations. A common sequence involves dehydration of the alcohol to form 1-(3-(trifluoromethyl)phenyl)cyclohexene, followed by reactions to introduce the amine functionality. Alternatively, the alcohol can be converted to a suitable leaving group, followed by nucleophilic substitution with an amine source.
A more direct integration leading to an amine precursor is the Strecker synthesis. This involves a one-pot reaction of 1-[3-(trifluoromethyl)phenyl]cyclohexanone with an ammonia source (like ammonium chloride) and a cyanide source (like potassium cyanide). This process forms an α-aminonitrile, specifically 1-[3-(trifluoromethyl)phenyl]cyclohexane-1-carbonitrile, which can then be hydrolyzed and reduced to yield the desired amine.
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and pressure.
For catalytic reductive aminations, bimetallic catalysts, such as Rh-Ni systems on a silica support, have been shown to exhibit higher conversion rates compared to monometallic catalysts. mdpi.com This enhanced activity is attributed to better metal dispersion and favorable surface properties. mdpi.com The choice of solvent can also influence reaction rates and selectivity. For Grignard reactions, anhydrous conditions are critical, and ethereal solvents like THF are standard. The use of additives such as lithium chloride can facilitate the formation of trifluoromethylphenyl Grignard reagents. researchgate.net
Table 1: Illustrative Conditions for Key Synthetic Transformations
| Transformation | Reagents & Catalysts | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Reductive Amination of Ketone | NH₃, H₂, Rh-Ni/SiO₂ | Cyclohexane | 100 °C | High (>95%) |
| Grignard Reaction | 3-(CF₃)C₆H₄MgBr, Cyclohexanone | Anhydrous THF | 0 °C to RT | Good-Excellent |
| Nitrile Reduction | LiAlH₄ | Diethyl Ether | Reflux | High |
| Strecker Synthesis | KCN, NH₄Cl | Aqueous Ethanol | RT to 50 °C | Moderate-Good |
Synthesis of Precursor Molecules and Advanced Intermediates
The primary ketone intermediate is 1-[3-(trifluoromethyl)phenyl]cyclohexanone . The most common route to this ketone begins with the aforementioned Grignard reaction between 3-(trifluoromethyl)phenylmagnesium bromide and cyclohexanone to produce the tertiary alcohol, 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-ol. This alcohol is then oxidized to the desired ketone using standard oxidizing agents such as chromic acid (Jones oxidation) or pyridinium chlorochromate (PCC).
An alternative approach is the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with cyclohexene oxide, which, after rearrangement, can yield the target ketone.
The corresponding oxime derivative , 1-[3-(trifluoromethyl)phenyl]cyclohexanone oxime, is readily prepared by reacting the ketone with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or pyridine. mdpi.com The oxime can serve as a precursor to the amine via reduction.
The availability of trifluoromethylated phenyl building blocks is foundational to the entire synthesis. The trifluoromethyl (CF₃) group is exceptionally stable and its introduction often occurs early in the synthetic sequence. rsc.org
The most crucial building block is 3-halobenzotrifluoride (e.g., 3-bromobenzotrifluoride). This compound serves as the direct precursor for the Grignard reagent. The synthesis of such compounds often starts from 3-aminobenzotrifluoride via a Sandmeyer reaction or from m-toluidine through a series of steps involving diazotization, halogenation, and trifluoromethylation.
The development of new fluorination and trifluoromethylation methods continues to expand the toolkit for creating these building blocks. beilstein-journals.orgnih.gov For example, the use of Ruppert-Prakash reagent (TMSCF₃) allows for the nucleophilic trifluoromethylation of various electrophiles, including ketones and aldehydes, providing routes to trifluoromethylated alcohols and other derivatives. mdpi.comorgsyn.org The construction of trifluoromethyl-containing heterocycles and other complex molecules often relies on the annulation of these pre-functionalized building blocks. rsc.org
Catalytic Approaches in the Synthesis and Derivatization
Catalytic methods offer efficient and selective pathways for the synthesis and modification of complex amines like this compound. Both transition-metal catalysis and organocatalysis provide powerful tools for constructing the core structure and introducing chirality.
Transition-Metal Catalyzed Amine Synthesis
Transition-metal catalysis is a cornerstone of modern organic synthesis, providing key methods for forming C-N and C-C bonds. For a molecule such as this compound, transition-metal-catalyzed reactions could be envisioned at several stages of a synthetic sequence. One potential strategy involves the palladium-catalyzed hydroalkylation of dienes, which has been successfully used to create homoallylic α-trifluoromethyl amines with high degrees of enantioselectivity and diastereoselectivity chemrxiv.org. While this method applies to linear systems, the principles of using a chiral palladium catalyst to control stereochemistry during the formation of a C-C bond adjacent to a trifluoromethyl-bearing carbon are highly relevant.
Another approach could involve the direct functionalization of C-H bonds. Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for incorporating fluorinated groups into aromatic systems nih.gov. For instance, a pre-formed 1-aminocyclohexane scaffold could potentially be arylated at the C1 position using a palladium or copper catalyst with an appropriate 3-(trifluoromethyl)phenyl source. Conversely, methods for the reductive amination of ketones are well-established, often employing catalysts like Raney Nickel for hydrogenation mdpi.com.
Organocatalysis in Stereoselective Preparations
Organocatalysis has revolutionized asymmetric synthesis by avoiding the use of metals. For the stereoselective preparation of cyclohexylamine (B46788) derivatives, organocatalytic cascade reactions are particularly powerful. Researchers have developed highly enantioselective syntheses of 3-substituted cyclohexylamines from 2,6-diketones using a combination of an achiral amine and a chiral Brønsted acid catalyst, such as a derivative of phosphoric acid organic-chemistry.orgacs.org. This triple cascade reaction involves an aldol addition-dehydration, a conjugate reduction, and a reductive amination, demonstrating how multiple stereocenters can be formed with high control in a single pot organic-chemistry.orgacs.org.
More recently, photoredox catalysis combined with chiral phosphoric acid catalysis has enabled the stereoselective [4+2] cycloaddition of benzocyclobutylamines with vinylketones to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity and good enantioselectivity nih.govnih.gov. Furthermore, cinchona alkaloid-based primary amines have been used to catalyze the enantioselective Michael/aldol cascade reaction between 4,4,4-trifluoroacetoacetates and α,β-unsaturated enones, yielding β-trifluoromethyl-cyclohexanones rsc.org. These chiral ketone intermediates could serve as valuable precursors to the target amine via subsequent reductive amination.
| Catalyst Type | Reaction | Key Features | Relevant Precursors |
| Chiral Phosphoric Acid | Aldol-Reduction-Reductive Amination Cascade | High enantioselectivity (>90% ee); forms cis-3-substituted cyclohexylamines. organic-chemistry.orgacs.org | 2,6-Diketones |
| Cinchona Alkaloid Amine | Michael/Aldol Cascade | High enantioselectivity (92-99% ee); produces β-CF3-cyclohexanones. rsc.org | 4,4,4-Trifluoroacetoacetates |
| Photoredox / Chiral Acid | [4+2] Cycloaddition | Excellent diastereoselectivity; good enantioselectivity; redox-neutral process. nih.govnih.gov | Benzocyclobutylamines |
Stereochemical Control in Synthesis
The central synthetic challenge presented by this compound is the control of the quaternary stereocenter at the C1 position. Achieving high levels of diastereo- and enantioselectivity is crucial for applications in pharmacology and materials science.
Diastereoselective and Enantioselective Pathways
Achieving stereocontrol in the synthesis of 1-aryl-1-aminocyclohexanes requires careful selection of reagents and catalysts. A highly relevant study on the synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers highlights the challenges. In this work, the treatment of a protected 4-aminocyclohexanone with Ruppert's reagent (Me3SiCF3) gave a nearly 1:1 mixture of diastereomeric products, indicating poor facial selectivity in the trifluoromethylation step researchgate.net. This underscores the difficulty of controlling the stereochemistry at a quaternary center bearing a trifluoromethyl group.
To overcome such challenges, the catalytic enantioselective methods described previously are essential. The use of chiral Brønsted acids or cinchona alkaloids can create a chiral environment around the substrate, guiding the reaction to favor one enantiomer over the other organic-chemistry.orgrsc.org. For example, the organocatalytic approach to β-CF3-cyclohexanones yields products with excellent enantiomeric excess (up to 99% ee), which could then be converted to the desired amine while retaining stereochemical integrity rsc.org.
Chiral Auxiliary-Based Syntheses
When catalytic asymmetric methods are not feasible, the use of a chiral auxiliary provides a robust alternative for controlling stereochemistry. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction wikipedia.org. After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse wikipedia.orgsigmaaldrich.com.
Commonly used auxiliaries include pseudoephedrine, oxazolidinones, and camphorsultam wikipedia.orgnih.gov. In a potential synthesis of this compound, an auxiliary could be attached to a cyclohexanone precursor. For example, forming a chiral imine or enamine using an auxiliary like (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) could allow for the diastereoselective addition of the 3-(trifluoromethyl)phenyl group via an organometallic reagent. Subsequent removal of the auxiliary would yield an enantiomerically enriched 1-arylcyclohexanone, which could then be converted to the final amine product. Another strategy involves using (S,S)-cyclohexane-1,2-diol as an acetal chiral auxiliary to direct the diastereoselective alkylation of keto esters, which can be precursors to α,α-disubstituted amino acids nih.gov. This principle could be adapted to the synthesis of the target compound.
Post-Synthetic Functionalization and Chemical Modifications
Once synthesized, the primary amine group of this compound serves as a versatile handle for a wide range of chemical modifications. These post-synthetic functionalizations are crucial for tuning the molecule's properties for specific applications, such as developing pharmaceutical derivatives or creating functional materials. The reactivity of the amine is typical of a primary amine, allowing for standard transformations.
Common modifications include:
Acylation: Reaction with acid chlorides or anhydrides in the presence of a base to form stable amide derivatives.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reductive amination with aldehydes or ketones, or through reaction with alkyl halides.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively.
Imine Formation: Condensation with aldehydes or ketones to form Schiff bases, which can be reversible or serve as intermediates for further reactions rsc.org.
These functionalization strategies are widely employed in various fields. For example, in the context of porous materials like Covalent Organic Frameworks (COFs), pendant amine groups are often modified post-synthesis to alter the material's properties, such as its capacity for gas sorption or its catalytic activity semanticscholar.orgnih.govresearchgate.net. The principles of these modifications are directly applicable to the target molecule, allowing for the creation of a diverse library of derivatives.
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Benzoyl Chloride | Amide |
| Sulfonylation | Tosyl Chloride | Sulfonamide |
| Reductive Amination | Acetone, NaBH3CN | Isopropylamine (Secondary Amine) |
| Urea Formation | Phenyl Isocyanate | Urea |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) |
Reactions Involving the Amine Group (e.g., acylation, alkylation)
The primary amine group in this compound is a key site for a variety of chemical transformations, most notably acylation and alkylation. These reactions are fundamental in organic synthesis for the construction of more complex molecules.
Acylation:
The acylation of primary amines, such as this compound, to form amides is a robust and widely utilized reaction. This transformation can be achieved using various acylating agents, including acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. A common method involves the reaction of the amine with an acyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.
For instance, the reaction with acetyl chloride would yield the corresponding acetamide. The general scheme for the acylation of this compound is presented below:
Reaction Scheme for Acylation:
This compound + R-COCl → N-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)acetamide + HCl
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride | N-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)acetamide | Pyridine, CH₂Cl₂, 0 °C to rt |
| Benzoyl chloride | N-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)benzamide | Triethylamine, CH₂Cl₂, 0 °C to rt |
| Acetic anhydride | N-(1-(3-(trifluoromethyl)phenyl)cyclohexyl)acetamide | No base required, neat or in a solvent |
Alkylation:
N-alkylation of this compound introduces alkyl groups to the nitrogen atom, leading to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides is a common approach, though it can sometimes lead to over-alkylation, producing a mixture of products. libretexts.org To achieve mono-alkylation, reductive amination is often a more controlled and efficient method. This two-step process involves the initial formation of an imine by reacting the primary amine with an aldehyde or ketone, followed by reduction of the imine to the corresponding secondary amine using a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).
| Alkylating Agent | Product | Reaction Conditions |
| Methyl iodide | 1-methylamino-1-(3-(trifluoromethyl)phenyl)cyclohexane | K₂CO₃, CH₃CN, reflux |
| Benzaldehyde | N-benzyl-1-(3-(trifluoromethyl)phenyl)cyclohexan-1-amine | 1. Toluene, reflux (Dean-Stark) 2. NaBH₄, MeOH |
| Acetone | N-isopropyl-1-(3-(trifluoromethyl)phenyl)cyclohexan-1-amine | 1. Ti(OiPr)₄ 2. NaBH₄, EtOH |
Transformations on the Aromatic Ring
The trifluoromethyl group (-CF₃) on the phenyl ring is a strong electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution reactions. This deactivating nature makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). However, under forcing conditions, electrophilic substitution can be achieved, primarily at the positions meta to the trifluoromethyl group (positions 4 and 6 relative to the cyclohexylamino group) and ortho/para to the cyclohexylamino group, which is an activating group. The interplay between these two groups will direct the regioselectivity of the substitution.
A plausible example of an electrophilic aromatic substitution is nitration. The reaction of N-acylated this compound with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring. The amide group is a moderate ortho, para-director. Therefore, the substitution would likely occur at the positions ortho and para to the amide and meta to the trifluoromethyl group. A similar transformation has been reported for the nitration of trans-4-phenylcyclohexylamine acetamide, where a nitro group is introduced at the para-position of the phenyl ring. prepchem.com
| Electrophile | Reagent | Expected Major Product(s) |
| NO₂⁺ | HNO₃/H₂SO₄ | N-(1-(4-nitro-3-(trifluoromethyl)phenyl)cyclohexyl)acetamide |
| Br⁺ | Br₂/FeBr₃ | N-(1-(4-bromo-3-(trifluoromethyl)phenyl)cyclohexyl)acetamide |
| SO₃ | Fuming H₂SO₄ | N-(1-(4-sulfo-3-(trifluoromethyl)phenyl)cyclohexyl)acetamide |
Cyclohexane Ring Derivatizations
Modifications of the cyclohexane ring of this compound are less common and generally require more specific synthetic strategies. The saturated nature of the cyclohexane ring makes it relatively inert to many chemical transformations without prior functionalization.
One potential avenue for derivatization could involve free-radical reactions, such as radical bromination, which could introduce a functional handle on the cyclohexane ring. However, controlling the regioselectivity of such reactions can be challenging.
Another approach could involve the synthesis of analogs with pre-existing functional groups on the cyclohexane ring. For example, starting from a substituted cyclohexanone, it would be possible to synthesize derivatives of this compound with functional groups at various positions on the cyclohexane ring.
Due to the lack of specific literature on the derivatization of the cyclohexane ring of this particular molecule, the following table is speculative and based on general principles of alicyclic chemistry.
| Reaction Type | Reagents | Potential Product |
| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN, CCl₄ | Bromo-substituted cyclohexane derivative |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Ring-opened products (dicarboxylic acids) |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms in 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the cyclohexyl ring.
The four protons on the substituted benzene (B151609) ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and splitting patterns are dictated by their position relative to the electron-withdrawing trifluoromethyl group and the cyclohexylamine (B46788) substituent. The protons ortho and para to the trifluoromethyl group will experience different electronic effects, leading to complex multiplets.
The ten protons of the cyclohexyl ring would produce signals in the aliphatic region, generally between δ 1.0 and 2.5 ppm. Due to the fixed chair conformation of the cyclohexane (B81311) ring, these protons are diastereotopic, meaning the axial and equatorial protons at each carbon position are chemically non-equivalent and will resonate at different frequencies. This results in a series of complex, overlapping multiplets. The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic C-H | 7.0 - 8.0 | Multiplets (m) |
| Cyclohexyl C-H | 1.0 - 2.5 | Multiplets (m) |
Note: Data are predicted based on analogous structures and general chemical shift principles.
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, a total of 10 distinct signals are anticipated: six for the aromatic ring and four for the cyclohexyl ring.
The carbon atom of the trifluoromethyl group (-CF₃) is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), with a characteristic chemical shift. mdpi.com The six aromatic carbons would resonate in the typical range of δ 120-150 ppm. The quaternary carbon attached to the -CF₃ group and the quaternary carbon attached to the cyclohexyl ring will have distinct chemical shifts influenced by their substituents.
The quaternary carbon of the cyclohexyl ring, bonded to both the phenyl group and the amine, is expected around δ 50-60 ppm. researchgate.net The remaining five CH₂ groups of the cyclohexyl ring would appear in the aliphatic region (δ 20-40 ppm). Due to the symmetry of the ring, some of these carbon signals may overlap or be very close. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) |
|---|---|---|
| Aromatic C-CF₃ | 128 - 132 | Quartet (q) |
| Aromatic C-H | 120 - 140 | Singlet (s) or Doublet (d) |
| Aromatic C-quat (ipso) | 140 - 150 | Singlet (s) |
| Cyclohexyl C-quat | 50 - 60 | Singlet (s) |
| Cyclohexyl CH₂ | 20 - 40 | Singlet (s) |
Note: Data are predicted based on analogous structures and general chemical shift principles.
¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. ichorlifesciences.com For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single, strong signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would typically appear as a singlet in a proton-decoupled spectrum. rsc.org The chemical shift of the -CF₃ group is characteristic and typically falls within a well-defined region of the ¹⁹F NMR spectrum, often around -60 to -65 ppm relative to a standard like CFCl₃. mdpi.comrsc.org This provides unequivocal evidence for the presence of the trifluoromethyl moiety.
While 1D NMR spectra provide foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for a molecule with complex, overlapping multiplets.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would be instrumental in tracing the connectivity of the protons within the cyclohexyl ring and confirming the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each proton signal in the cyclohexyl and aromatic regions to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for identifying and assigning quaternary carbons, such as the aromatic carbons bonded to the -CF₃ and cyclohexyl groups, and the cyclohexyl carbon bonded to the amine and phenyl groups, by observing their correlations with nearby protons.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly specific to its structure and the functional groups it contains.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups present in the molecule.
N-H Stretching: The primary amine group (-NH₂) is expected to show one or two distinct absorption bands in the 3300-3500 cm⁻¹ region. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the cyclohexyl ring are observed just below 3000 cm⁻¹. nih.gov
C=C Stretching: Aromatic ring C=C double bond stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group typically results in a band around 1550-1650 cm⁻¹. researchgate.net
C-F Stretching: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group, which typically appear as strong, sharp absorptions in the 1100-1350 cm⁻¹ range. mdpi.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Primary Amine | N-H Bend | 1550 - 1650 | Medium |
Note: Data are predicted based on general FT-IR correlation tables.
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. For this compound, the Raman spectrum is expected to be characterized by several key vibrational modes corresponding to its distinct functional groups.
Key expected Raman shifts include:
Trifluoromethyl (CF3) Group: Symmetrical and asymmetrical stretching vibrations of the C-F bonds are anticipated, typically appearing in the 1100-1350 cm⁻¹ region. These bands are often strong and characteristic.
Aromatic Ring: The phenyl ring exhibits several characteristic vibrations. The ring breathing mode, a uniform expansion and contraction of the ring, is expected around 1000 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending modes are also expected at lower frequencies.
Cyclohexyl Ring: The saturated cyclohexyl ring will contribute C-C stretching and CH₂ scissoring, twisting, and wagging modes, generally found in the 800-1500 cm⁻¹ range. researchgate.net
Amine (NH₂) Group: The N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. The N-H bending (scissoring) mode typically appears around 1600 cm⁻¹.
The application of Raman spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes. core.ac.uk This detailed vibrational analysis helps to confirm the molecular structure and can be used to study conformational changes and intermolecular interactions in different environments.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₃H₁₆F₃N, with a calculated molecular weight of approximately 243.27 g/mol . nih.gov
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 243. The fragmentation pattern would likely involve the following characteristic cleavages:
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond could lead to a fragment ion.
Alpha-cleavage: The bond adjacent to the nitrogen atom in the cyclohexyl ring can break, which is a common fragmentation pathway for amines.
Cyclohexyl ring fragmentation: The cyclohexyl ring can undergo cleavage, leading to the loss of ethylene (B1197577) or other small hydrocarbon fragments. nist.gov
Formation of a tropylium-like ion: Rearrangement of the phenyl ring and attached groups can occur.
A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, confirming the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu
Table of Predicted Ion Adducts and CCS Values
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 244.13077 | 153.4 |
| [M+Na]⁺ | 266.11271 | 159.3 |
| [M-H]⁻ | 242.11621 | 155.1 |
Data sourced from predictive models. uni.lu
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for this compound was not found in a review of available literature, analysis of closely related structures containing the 3-(trifluoromethyl)phenyl moiety, such as 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provides insight into the expected solid-state characteristics. rsc.org
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique would reveal key structural parameters for this compound, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry. For example, the C-F bond lengths within the CF₃ group and the conformation of the cyclohexyl ring (typically a chair conformation) would be determined. mdpi.comresearchgate.net
Illustrative Crystallographic Parameters from a Related Compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 11.234 |
| β (°) | 95.12 |
Note: These data are for an analogous compound and serve for illustrative purposes only.
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to dictate the crystal packing. rsc.org
Hydrogen Bonding: The primary amine group (NH₂) is a strong hydrogen bond donor, likely forming N-H···N hydrogen bonds with neighboring molecules. It could also potentially form weaker N-H···F bonds with the trifluoromethyl group.
C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring can interact with the π-electron cloud of the phenyl ring of an adjacent molecule. nih.gov
Based on a comprehensive search for relevant scientific literature, it is not possible to generate an article with the specific, detailed computational and theoretical chemistry investigations requested for the compound “this compound.”
The provided outline requires in-depth data from dedicated research studies, including:
Optimized molecular geometries from Density Functional Theory (DFT) calculations.
Specific energy minima from conformational analysis.
Calculated NMR chemical shifts, theoretical IR/Raman frequencies, and computational electronic absorption spectra, along with their comparison to experimental data.
The search results did not yield any publications containing this specific information for "this compound." While general methodologies for these computational techniques and studies on analogous compounds exist, the precise data required to populate the requested sections and data tables for this particular molecule is not available in the public domain.
Therefore, to ensure scientific accuracy and avoid the generation of speculative or fabricated data, the article cannot be written as instructed. Fulfilling the request would necessitate access to a dedicated computational chemistry study on this compound, which does not appear to be publicly available.
Computational and Theoretical Chemistry Investigations of 1 3 Trifluoromethyl Phenyl Cyclohexan 1 Amine
Molecular Orbital and Reactivity Analysis
Computational and theoretical chemistry provide powerful tools to investigate the electronic structure and reactivity of molecules. For 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, these methods offer insights into its chemical behavior at a molecular level.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are crucial descriptors of a molecule's reactivity and kinetic stability.
The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive and less stable. wikipedia.org
In similar aromatic amines, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the amine group, while the LUMO is distributed over the aromatic ring. The trifluoromethyl group, due to its strong electron-withdrawing nature, would likely draw electron density in the LUMO towards its location on the phenyl ring.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas indicate the presence of lone pair electrons or π-electron systems. For this compound, the most negative potential is expected to be located around the nitrogen atom of the amine group due to its lone pair of electrons.
Regions with a positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. In this molecule, positive regions would be expected around the hydrogen atoms of the amine group and potentially on the carbon atom of the trifluoromethyl group, which is highly electron-deficient due to the three fluorine atoms. mdpi.com The trifluoromethyl group itself is known to create a region of positive electrostatic potential. mdpi.com
The MEP map provides a comprehensive picture of the molecule's charge distribution, highlighting the electron-rich amine group as a primary site for interaction with electrophiles and the areas influenced by the trifluoromethyl group as potential sites for nucleophilic interaction. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It translates the complex, delocalized molecular orbitals into a more intuitive picture of Lewis-like structures, including lone pairs and bond orbitals. wikipedia.orgnih.gov
NBO analysis can quantify the delocalization of electron density through hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of an occupied (donor) orbital with a vacant (acceptor) orbital. The strength of these interactions is evaluated by second-order perturbation theory.
For this compound, NBO analysis would reveal key electronic features:
Hybridization: It would determine the hybridization of the atomic orbitals contributing to each bond, for example, the hybridization of the nitrogen and the carbon atoms of the C-N bonds.
Charge Distribution: NBO analysis provides a more robust method for calculating atomic charges compared to other methods like Mulliken population analysis. It would quantify the charge on each atom, reflecting the electron-donating nature of the amine and the electron-withdrawing effect of the trifluoromethyl group.
Hyperconjugative Interactions: Important stabilizing interactions could be identified, such as the interaction between the lone pair of the nitrogen atom and the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. Additionally, interactions involving the π-system of the phenyl ring and the orbitals of the trifluoromethyl group would be elucidated. Studies on molecules containing trifluoromethyl groups have shown significant σ-acceptor capabilities of the C-F bonds. acs.org
This detailed electronic picture helps in understanding the molecule's stability, the nature of its chemical bonds, and the intramolecular charge transfer phenomena. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for predicting the physicochemical properties of a molecule and for exploring its chemical space through the design of analogs.
Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)
Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in medicinal chemistry and drug discovery to predict a compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its ability to permeate cell membranes. nih.gov It is calculated by summing the surface contributions of polar atoms. researchgate.net
LogP: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water. LogP is a measure of a molecule's lipophilicity or hydrophobicity and is a key factor in its absorption and distribution. univ-paris-diderot.fr
Rotatable Bonds: The number of rotatable bonds is a measure of the conformational flexibility of a molecule. A higher number of rotatable bonds generally correlates with lower bioavailability. univ-paris-diderot.fr
For this compound, these descriptors can be predicted using computational tools.
Table 1: Predicted Molecular Descriptors
| Descriptor | Value |
|---|---|
| Molecular Formula | C13H16F3N |
| Molecular Weight | 243.27 g/mol |
| XLogP3 | 3.5 |
| Topological Polar Surface Area (TPSA) | 26.02 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 2 |
Data predicted using PubChem.
These predicted values suggest that the molecule has moderate lipophilicity and a relatively low polar surface area, which are important factors influencing its potential biological activity and pharmacokinetic profile. nih.gov
Exploration of Structural Diversity in Analogs
Computational methods can be used to explore the structural diversity of analogs of this compound to understand how structural modifications affect its properties. The core structure consists of a phenyl ring, a cyclohexyl ring, and an amine group, each of which can be modified. wikipedia.org
Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can significantly alter the molecule's properties. For instance, moving the trifluoromethyl group to the 2- or 4-position would change the electronic distribution and steric environment. Introducing other substituents, such as methoxy or chloro groups, would also modulate the electronic and lipophilic character. researchgate.net
Modification of the Cyclohexyl Ring: The size of the cycloalkyl ring can be altered, for example, by replacing the cyclohexyl with a cyclopentyl or cycloheptyl group. Such changes would affect the steric profile and conformational flexibility of the molecule. nih.gov
Substitution on the Amine Group: The primary amine can be modified to a secondary or tertiary amine by adding alkyl or other functional groups. For example, N-alkylation with methyl, ethyl, or propyl groups is a common modification in related series of compounds. nih.gov
By computationally generating a library of such analogs and calculating their molecular descriptors and electronic properties (HOMO-LUMO gap, MEP, etc.), it is possible to establish structure-activity relationships (SAR) and to rationally design new compounds with desired characteristics.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Information on the theoretical non-linear optical properties of this compound is not available in the current body of scientific literature. Computational studies investigating parameters such as electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) for this specific molecule have not been reported.
Role As a Chemical Scaffold and Building Block in Advanced Organic Synthesis
Integration into Heterocyclic Ring Systems
The primary amine functionality of 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine is a nucleophilic center, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. msu.edumsesupplies.comsigmaaldrich.com These ring systems are prevalent in many areas of chemical science, from pharmaceuticals to materials.
Pyrimidines are a class of heterocyclic compounds that can be synthesized through various condensation reactions. nih.govresearchgate.net The primary amine group in this compound can act as a key nitrogen source in the formation of the pyrimidine (B1678525) ring. A common synthetic strategy involves the reaction of an amine with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a catalyst.
While specific examples detailing the use of this compound in pyrimidine synthesis are not extensively documented, its primary amine group is chemically suited for established pyrimidine synthesis protocols. For instance, it could react with diketones, β-ketoesters, or malonates to form the core pyrimidine structure. The incorporation of the trifluoromethylphenylcyclohexyl moiety can impart specific properties, such as increased lipophilicity and metabolic stability, to the resulting pyrimidine derivatives. nih.govresearchgate.net The design and synthesis of novel trifluoromethyl pyrimidine derivatives are of interest due to their potential biological activities. nih.govfrontiersin.org
| Reagent Class | Specific Examples | Role in Synthesis |
|---|---|---|
| 1,3-Dicarbonyls | Acetylacetone, Ethyl acetoacetate | Provides the C2, C4, C5, and C6 atoms of the pyrimidine ring |
| Cyanoacetates | Ethyl cyanoacetate | Used with thiourea (B124793) or urea (B33335) to form substituted pyrimidines nih.govresearchgate.net |
| Malononitriles | Malononitrile | Reacts with aldehydes and amidines in multi-component reactions researchgate.net |
| Alkynes | Terminal alkynes | Can undergo cycloaddition with nitriles to form pyrimidines researchgate.net |
The guanidinium (B1211019) group is a significant functional group in medicinal chemistry. The synthesis of guanidine (B92328) derivatives often involves the reaction of a primary amine with a guanylating agent. researchgate.netrsc.org this compound, with its accessible primary amine, can be readily converted into a corresponding guanidine derivative. This transformation typically involves the nucleophilic attack of the amine onto an electrophilic carbon atom of the guanylating reagent. mdpi.com
The choice of guanylating agent allows for the introduction of various substituents on the guanidine nitrogen atoms. nih.gov The resulting N-substituted guanidine, featuring the 1-[3-(trifluoromethyl)phenyl]cyclohexyl scaffold, could be investigated for its potential as an inhibitor of enzymes like Mitogen- and Stress-activated protein Kinase 1 (MSK1) or for other biological activities. nih.gov
| Guanylating Agent | Reaction Conditions | Notes |
|---|---|---|
| N,N'-Di-Boc-thiourea | Used with a coupling agent like HgCl₂ or Mukaiyama's reagent | A common and versatile method for preparing protected guanidines researchgate.netmdpi.com |
| 1H-Pyrazole-1-carboxamidine hydrochloride | Direct reaction with the amine, often in a polar solvent | A stable and commercially available reagent researchgate.net |
| S-Methylisothiourea sulfate | Reaction in a basic medium | A classical method for guanidine synthesis |
| Cyanamide | Reaction with the amine salt at elevated temperatures | A simple, though sometimes harsh, method |
Beyond guanidines, the primary amine of the title compound is a precursor for other nitrogen-containing heterocycles such as pyrazoles, benzodiazepines, and benzothiazepines, which can be formed by condensation with appropriate bidentate nucleophiles or through cycloaddition reactions. researchgate.netnih.govnih.gov
The synthesis of fused polycyclic frameworks often involves intramolecular cyclization reactions where a strategically placed functional group reacts with another part of the molecule. This compound can be elaborated into precursors suitable for such cyclizations. For instance, the amine can be N-arylated with a molecule containing a nitrile or other electrophilic group. The resulting intermediate can then undergo an acid-mediated intramolecular cycloaromatisation, such as a Friedel-Crafts-type reaction, to form a tetracyclic or pentacyclic system. rsc.orgresearchgate.net In these reactions, the existing phenyl ring or a newly introduced aromatic ring can participate in the ring-closing step. This strategy provides a route to complex, rigid molecular architectures that incorporate the trifluoromethylphenylcyclohexyl moiety. rsc.org
Applications in Polymer and Material Science Research
The unique combination of a bulky, aliphatic cyclohexane (B81311) ring and a fluorine-containing aromatic group makes this compound an interesting candidate for incorporation into polymers and advanced materials.
Fluorinated polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, low dielectric constants, and optical transparency. kpi.uanih.gov These properties make them valuable in the microelectronics and aerospace industries. The synthesis of polyimides typically involves the polycondensation of a diamine monomer with a dianhydride.
While this compound is a monoamine and thus would act as a chain terminator or end-capping agent in a polyimide synthesis, a closely related diamine, 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM), demonstrates the utility of the trifluoromethylphenyl scaffold in this context. researchgate.net The incorporation of monomers containing trifluoromethyl (CF3) groups into the polymer backbone significantly alters the material's properties. The bulky CF3 groups disrupt polymer chain packing, which leads to increased solubility, lower moisture absorption, and a reduced dielectric constant. kpi.uanih.govresearchgate.net
| Property | Fluorinated Polyimide (6FDA/6FDAM) | Non-Fluorinated Polyimide (PMDA/ODA) |
|---|---|---|
| Solubility | Soluble in NMP, DMAc, DMF, m-cresol, THF, CHCl₃ | Insoluble in most organic solvents |
| Dielectric Constant (at 1 MHz) | 2.71 | ~3.2 |
| Moisture Absorption (%) | 0.42 | >1.0 |
| Optical Transparency (UV-vis cutoff) | 330 nm | Higher wavelength cutoff (less transparent) |
Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. This compound possesses several structural features that can participate in these interactions. The amine group is a hydrogen bond donor and acceptor. The phenyl ring can engage in π-π stacking, and the trifluoromethyl group can participate in dipole-dipole and fluorous interactions.
The study of fluorinated cyclohexanes has shown that the large dipole moments associated with C-F bonds can be a powerful driving force for self-assembly into ordered structures like nanofibers. nih.govresearchgate.net Although the fluorine atoms in the title compound are on a phenyl group rather than directly on the cyclohexane ring, the principle remains relevant. The strong electronegativity of the CF3 group creates a significant dipole moment, which can influence intermolecular organization. This could enable the molecule to act as a building block in the formation of larger, ordered supramolecular structures, such as gels or liquid crystals, through a process of self-assembly or co-assembly with other complementary molecules. mdpi.commdpi.com The interplay of hydrogen bonding, π-stacking, and fluorous interactions could lead to the formation of complex and functional soft materials.
Development of New Synthetic Methodologies
The structure of this compound, featuring a primary amine on a quaternary carbon, presents it as a valuable starting material for developing novel synthetic methods and constructing complex molecular architectures.
Utilization in Multi-Component Reactions
While specific research detailing the use of this compound in multi-component reactions (MCRs) is not extensively documented, its chemical structure suggests significant potential. As a primary amine, it is a suitable candidate for a variety of MCRs, which are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials.
The amine group can readily participate in the formation of imines or enamines, which are key intermediates in many MCRs. For instance, it could theoretically be employed in reactions such as:
The Ugi Reaction: A four-component reaction involving an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide.
The Mannich Reaction: A three-component reaction involving an amine, a non-enolizable aldehyde, and a compound containing an acidic proton.
The steric hindrance from the quaternary carbon center and the electronic effects of the trifluoromethylphenyl group would likely influence the reaction kinetics and product yields, offering a unique substrate for methodological studies. The development of MCRs utilizing this scaffold could provide rapid access to libraries of complex molecules containing the trifluoromethylphenylcyclohexylamine core, which are of interest in medicinal chemistry and materials science. researchgate.net
Exploration as a Chiral Building Block
The central carbon atom bonded to both the cyclohexane ring and the 3-(trifluoromethyl)phenyl group is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers. This chirality is a critical feature, as the interaction of small molecules with biological targets is often stereospecific. enamine.net The development of new drugs increasingly relies on the use of single-enantiomer chiral building blocks to optimize efficacy and minimize potential side effects. enamine.net
As a chiral amine, this compound is a valuable building block for asymmetric synthesis. While it is often synthesized as a racemic mixture, the individual enantiomers can be separated or synthesized selectively. Common methods to obtain optically pure amines include:
Chiral Resolution: Separation of the racemate by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Asymmetric Synthesis: Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries.
Once obtained in enantiomerically pure form, it can serve as a precursor for the synthesis of more complex chiral molecules, where the defined stereochemistry of the amine center can direct the formation of new stereocenters in subsequent reactions.
Strategic Design of Analogues for Molecular Recognition Research
The specific combination of the trifluoromethylphenyl group and the conformationally restricted cyclohexane ring in this compound makes it an excellent scaffold for designing analogues aimed at molecular recognition studies.
Impact of Trifluoromethyl Group on Molecular Shape and Interactions
The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and is frequently incorporated into bioactive molecules to enhance their function. researchgate.netmdpi.com Its influence stems from a unique combination of steric and electronic characteristics that differ significantly from a simple methyl or chloro group, for which it is often a bioisostere. mdpi.comwikipedia.org
Electronic Properties: The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. wikipedia.org This significantly alters the electronic landscape of the attached phenyl ring, influencing its reactivity and interaction capabilities.
Lipophilicity and Stability: The -CF3 group is one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross cell membranes. mdpi.com Furthermore, the carbon-fluorine bond is exceptionally strong, making the group highly resistant to metabolic degradation, which can increase the half-life of a drug candidate. mdpi.com
Non-Covalent Interactions: The traditional view of the -CF3 group as solely an inert H-bond acceptor is incomplete. nih.gov Due to its polarizability, it can act as both an electrophile and a nucleophile. nih.gov It can participate in a range of non-covalent interactions crucial for molecular recognition, including:
Hydrogen Bonds: Acting as a weak hydrogen bond acceptor. nih.gov
Halogen Bonds: Where the fluorine atoms act as halogen bond acceptors.
Tetrel Bonds: A recent study identified that the carbon atom of the -CF3 group can engage in tetrel bonding with electron-rich atoms like oxygen, nitrogen, or sulfur in protein backbones or side chains. researchgate.net
These diverse interaction capabilities, summarized in the table below, allow for fine-tuning the binding affinity and selectivity of a molecule for its biological target.
| Property | Description | Impact on Molecular Recognition |
|---|---|---|
| Steric Profile | Bulkier than a methyl group, similar in size to a chlorine atom. mdpi.com | Influences the overall shape (topography) of the molecule, affecting its fit into a binding pocket. |
| Electronic Effect | Strongly electron-withdrawing due to high electronegativity. wikipedia.org | Modulates the charge distribution of the aromatic ring, influencing electrostatic and π-stacking interactions. |
| Lipophilicity | Highly lipophilic (Hansch π value of +0.88). mdpi.com | Enhances membrane permeability and can contribute to hydrophobic interactions within a binding site. |
| Interaction Potential | Can act as an H-bond acceptor and participate in tetrel bonding. nih.govresearchgate.net | Provides additional, specific non-covalent bonding opportunities to secure the ligand-receptor complex. |
| Metabolic Stability | High C-F bond strength confers resistance to metabolic oxidation. mdpi.com | Increases bioavailability and duration of action, which is a key consideration in drug design. |
Cyclohexane Ring as a Conformational Constraint Element
The cyclohexane ring is not a flat, planar hexagon. libretexts.orgmasterorganicchemistry.com To relieve the strain that would result from 120° bond angles, it adopts puckered three-dimensional shapes. masterorganicchemistry.comwikipedia.org This conformational behavior is critical as it rigidly holds the phenyl and amine substituents in specific spatial orientations.
Chair Conformation: The most stable and predominant conformation of cyclohexane is the "chair" form. libretexts.orglibretexts.org In this arrangement, all C-C bonds are perfectly staggered, and all bond angles are approximately 109.5°, eliminating both angle and torsional strain. libretexts.org
Axial and Equatorial Positions: In the chair conformation, the substituents on each carbon can occupy one of two positions:
Axial: Pointing straight up or down, parallel to the ring's axis. libretexts.org
Equatorial: Pointing out from the "equator" of the ring. libretexts.org
These two positions are not energetically equivalent for bulky substituents. The molecule can undergo a "ring flip," a rapid interconversion between two chair conformations where all axial bonds become equatorial and vice versa. libretexts.org For a substituted cyclohexane, the conformation that places the larger group in the more spacious equatorial position is generally favored to avoid steric clashes known as 1,3-diaxial interactions. wikipedia.org
In this compound, both the amine and the trifluoromethylphenyl groups are attached to the same carbon. The cyclohexane ring acts as a rigid scaffold, fixing the relative positions of these two key functional groups. This conformational constraint reduces the molecule's flexibility, which can be advantageous in drug design. By pre-organizing the molecule into a shape that is complementary to a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity and selectivity. nih.gov
| Conformation | Relative Energy | Key Feature |
|---|---|---|
| Chair | Lowest (Most Stable) | No angle or torsional strain; staggered bonds. masterorganicchemistry.comlibretexts.org |
| Twist-Boat | Higher | Intermediate between chair and boat. |
| Boat | Higher | High torsional strain due to eclipsed bonds and steric strain from "flagpole" interactions. libretexts.org |
| Half-Chair | Highest (Transition State) | Transition state during the ring flip between chair conformations. masterorganicchemistry.com |
Future Research Directions and Emerging Avenues
Exploration of Sustainable and Green Synthetic Routes
Traditional multi-step organic syntheses often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents, contributing to significant environmental waste. A key future direction for the synthesis of 1-[3-(trifluoromethyl)phenyl]cyclohexan-1-amine and its derivatives is the development of methodologies aligned with the principles of green chemistry.
Research in this area would focus on several key aspects:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. For instance, developing catalytic [4+2] cycloaddition reactions to construct the cyclohexylamine (B46788) core could offer high atom economy. nih.gov
Energy Efficiency: Employing reaction conditions that require less energy, such as photoredox catalysis, which uses visible light to drive chemical transformations at ambient temperatures. nih.gov
Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and replacing conventional petroleum-derived solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents.
Process Intensification: Utilizing technologies like flow chemistry to enable safer, more efficient, and scalable production with reduced waste and improved process control.
The table below compares potential green synthetic strategies with traditional approaches for arylcyclohexylamine synthesis.
| Feature | Traditional Synthetic Route | Potential Green/Sustainable Route |
| Key Transformation | Grignard reaction followed by dehydration and reduction or multi-step sequences. | Single-step photocatalyzed cycloaddition or C-H amination. |
| Solvents | Diethyl ether, Tetrahydrofuran (THF), Toluene. | Water, Ethanol, or solvent-free conditions. |
| Reagents | Stoichiometric organometallic reagents, strong acids/bases. | Catalytic amounts of a photocatalyst or transition metal. |
| Energy Input | High temperatures for reflux or distillation. | Ambient temperature using visible light. |
| Waste Profile | Significant generation of metallic and acidic/basic waste streams. | Minimal waste, catalyst can potentially be recycled. |
By pursuing these green chemistry avenues, future syntheses of this compound can become more environmentally benign, cost-effective, and sustainable.
Development of Novel Catalytic Systems for Derivatization
To explore the full potential of the this compound scaffold, the development of novel catalytic systems for its precise and selective derivatization is paramount. Modern catalysis offers powerful tools to modify complex molecules in ways previously considered impossible, primarily through the strategic activation of otherwise inert C-H bonds. researchgate.netsigmaaldrich.com
Future research will likely focus on:
C(sp³)–H Functionalization: Targeting the C-H bonds on the cyclohexyl ring to introduce new functional groups. This is a significant challenge due to the low reactivity of these bonds. researchgate.netrsc.org The development of sophisticated transition-metal catalysts (e.g., based on palladium, rhodium, or iridium) could enable the direct arylation, alkylation, or oxygenation of the cyclohexane (B81311) moiety, providing rapid access to a library of novel analogs. acs.org
C(sp²)–H Functionalization: Selectively activating the C-H bonds on the phenyl ring, other than the position already occupied by the trifluoromethyl group. This would allow for the introduction of substituents that can modulate the electronic properties and metabolic stability of the molecule. rsc.org
Asymmetric Catalysis: For derivatives with additional stereocenters, the development of chiral catalysts to control the stereochemistry of the products is crucial. This is particularly important in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. cuhk.edu.hk
The table below outlines potential catalytic strategies for the derivatization of the target compound.
| Derivatization Site | Catalytic Strategy | Potential Reagent/Catalyst System | Desired Outcome |
| Cyclohexyl Ring | Directed C(sp³)–H Arylation | Palladium(II) catalyst with an amino directing group. | Introduction of a new aryl group to the aliphatic ring. |
| Cyclohexyl Ring | C(sp³)–H Oxygenation | Iron or Ruthenium-based catalyst with an oxidant. | Installation of hydroxyl or keto functionalities. |
| Phenyl Ring | meta-C–H Functionalization | Ruthenium or Iridium catalysts with specialized ligands. | Addition of functional groups at the meta-position of the phenyl ring. |
| Amino Group | Catalytic N-Arylation | Copper or Palladium-catalyzed cross-coupling. | Synthesis of N-aryl derivatives with diverse electronic properties. |
These advanced catalytic methods would transform the derivatization process from a lengthy, multi-step sequence into a streamlined, efficient, and highly selective operation. sigmaaldrich.com
Advanced Computational Design of Related Chemical Entities
In silico or computational chemistry provides an indispensable toolkit for accelerating the design and optimization of new chemical entities. By modeling molecules and their interactions with biological targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success, saving considerable time and resources. nih.gov For this compound, computational design can guide the development of next-generation analogs.
Key computational approaches include:
Molecular Docking and Dynamics: Simulating how analogs of the parent compound bind to a specific biological target (e.g., a receptor or enzyme in the central nervous system). These simulations can predict binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for activity. nih.govin-silico-biosciences.com The trifluoromethyl group, for instance, is known to alter electronic properties and can be a key factor in binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized molecules. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used as a template to design new molecules that fit the required spatial and electronic parameters. nih.gov
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs. This helps to identify candidates with favorable drug-like properties early in the design process.
| Computational Method | Application in Designing Analogs | Key Output |
| Molecular Docking | Predicts binding mode and affinity to a biological target. | Binding score; visualization of key interactions. |
| Molecular Dynamics | Simulates the movement of the compound-target complex over time. | Information on binding stability and conformational changes. |
| QSAR | Correlates chemical structure with biological activity. | Predictive model for the activity of new compounds. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. | In silico prediction of properties like CNS penetration or metabolic stability. chemrxiv.orgacs.org |
By leveraging these computational tools, researchers can explore chemical space more intelligently, focusing synthetic efforts on compounds with the most promising, computationally-validated profiles. acs.orgnih.gov
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
For the this compound scaffold, AI and ML could be transformative in several ways:
De Novo Molecular Design: Using generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design novel molecules from scratch. nih.govscholar9.com These models can be trained on datasets of known active compounds and then tasked to generate new structures based on the this compound scaffold that are optimized for specific properties like target affinity or synthetic accessibility. kaist.ac.krresearchgate.netoup.com
Retrosynthesis Prediction: AI-powered tools can propose viable synthetic routes for complex target molecules. cas.org By analyzing millions of published reactions, these algorithms can suggest disconnections and precursor molecules, effectively automating the process of synthetic planning and potentially uncovering more efficient or novel pathways. preprints.orgnih.gov
Reaction Outcome and Optimization Prediction: ML models can predict the success or failure of a proposed chemical reaction and optimize conditions such as temperature, solvent, and catalyst to maximize yield. preprints.org This reduces the trial-and-error nature of laboratory work.
| AI/ML Application | Description | Potential Impact on Research |
| Generative Models | Algorithms that create new molecular structures based on learned chemical rules and desired properties. acs.org | Rapid generation of a vast and diverse library of virtual compounds for screening. |
| Retrosynthesis AI | Predicts plausible synthetic pathways by deconstructing a target molecule into simpler precursors. pharmafeatures.com | Accelerates the design of efficient and practical syntheses for novel analogs. |
| Predictive Chemistry | Models that predict reaction outcomes, yields, and optimal conditions from starting materials. nih.gov | Reduces experimental workload and resource consumption by prioritizing high-probability reactions. |
Q & A
Basic Synthesis and Optimization
Q: What are the key synthetic routes for 1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine, and how can reaction conditions be optimized? A: Synthesis typically involves fluorination and amination steps. For example, fluorinated cyclohexane derivatives are synthesized via deoxofluorination using reagents like Et₃N·3HF under high-temperature conditions (140°C, 18 hours) to introduce trifluoromethyl groups . Cyclohexanamine scaffolds are then functionalized via nucleophilic substitution or reductive amination. Optimization includes adjusting stoichiometry (e.g., 8–10 equivalents of fluorinating agents) and reaction time to maximize yield (up to 65% reported for analogous compounds) . Purity is monitored via thin-layer chromatography and NMR spectroscopy .
Structural Characterization
Q: Which analytical techniques are critical for confirming the structure and regiochemistry of this compound? A: Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) is essential for confirming regiochemistry and trifluoromethyl group placement. X-ray crystallography resolves stereochemical ambiguities, particularly for cyclohexane ring conformations . Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₃H₁₅F₃N: theoretical 242.11 g/mol). Infrared spectroscopy (IR) identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Regiochemical Challenges in Fluorination
Q: How does the position of the trifluoromethyl group influence reactivity and synthetic pathways? A: The 3-position on the phenyl ring enhances steric stability compared to 2- or 4-substituted analogs. Fluorination at this position requires careful control of electrophilic substitution conditions to avoid byproducts. Computational studies (DFT) predict electron-withdrawing effects of the trifluoromethyl group, which polarize the aromatic ring and direct subsequent reactions . Experimental validation involves comparing reaction outcomes with meta- vs. para-substituted analogs .
Biological Activity and Target Identification
Q: What methodologies are used to investigate the compound’s potential pharmacological activities? A: In vitro assays (e.g., enzyme inhibition, receptor binding) are prioritized. For example, fluorinated cyclohexylamines are screened against neurological targets (e.g., NMDA receptors) using radioligand displacement assays . Structure-activity relationship (SAR) studies compare substituent effects on potency. In silico docking (AutoDock, Schrödinger) models interactions with binding pockets, leveraging the compound’s rigidity and fluorine’s electronegativity .
Computational Modeling of Interactions
Q: How can molecular dynamics (MD) simulations guide the design of derivatives with improved binding affinity? A: MD simulations (e.g., GROMACS) assess the stability of ligand-receptor complexes. Parameters include hydrogen-bonding patterns between the amine group and catalytic residues, and hydrophobic interactions from the trifluoromethylphenyl moiety . Free energy perturbation (FEP) calculations quantify the impact of substituent modifications (e.g., replacing F with Cl) on binding ΔG .
Handling Fluorination Challenges
Q: What are common pitfalls in fluorination steps, and how are they mitigated? A: Side reactions like over-fluorination or ring-opening are minimized by using milder reagents (e.g., Selectfluor®) and controlling reaction pH. Anhydrous conditions prevent hydrolysis of intermediates. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) isolates the desired product .
Resolving Data Contradictions in Biological Studies
Q: How should researchers address discrepancies in reported biological activities of structurally similar compounds? A: Cross-validate assays under standardized conditions (e.g., cell line, concentration). For example, conflicting IC₅₀ values for NMDA receptor inhibition may arise from differences in assay pH or buffer systems. Meta-analyses of published data, combined with controlled SAR experiments, clarify substituent-specific effects .
Stability and Degradation Pathways
Q: What are the stability profiles of this compound under various storage conditions? A: Cyclohexanamine derivatives are sensitive to oxidation and light. Accelerated stability studies (40°C/75% RH) show degradation via N-oxidation, detected by HPLC. Storage recommendations: amber vials at -20°C under inert gas (N₂ or Ar) .
Comparative Studies with Structural Analogs
Q: How does this compound compare to its 2,4-bis(trifluoromethyl) counterpart? A: The mono-trifluoromethyl derivative exhibits lower lipophilicity (logP ~2.1 vs. ~3.5 for bis-analogs) but better aqueous solubility. Biological assays reveal that bis-substituted analogs show enhanced receptor affinity but increased cytotoxicity, highlighting a trade-off between potency and selectivity .
Scaling Up Synthesis for Preclinical Testing
Q: What challenges arise during scale-up, and how are they addressed? A: Key challenges include exothermic reactions during fluorination and amine coupling. Continuous-flow reactors improve heat dissipation and yield consistency. Process analytical technology (PAT) monitors critical parameters (e.g., temperature, pH) in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
